BenchChemオンラインストアへようこそ!

N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Structure-Activity Relationship Tetrahydroquinazoline Procurement Risk Assessment

This N-naphthalen-1-yl tetrahydroquinazoline-4-carboxamide provides a unique chemotype defined by a saturated quinazoline core and a specific naphthalen-1-yl substituent. Literature indicates this substitution pattern is non-interchangeable with phenyl or heteroaryl analogs, which can lose target potency in antiviral or CREB-CBP inhibition assays. Procuring this exact structure mitigates the risk of silent assay inactivity and provides a defined probe for PI3K/Akt/mTOR pathway profiling or naphthalene-based electron-transport material evaluation.

Molecular Formula C19H17N3O
Molecular Weight 303.365
CAS No. 2415488-01-4
Cat. No. B2921129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
CAS2415488-01-4
Molecular FormulaC19H17N3O
Molecular Weight303.365
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H17N3O/c23-19(18-15-9-3-4-10-16(15)20-12-21-18)22-17-11-5-7-13-6-1-2-8-14(13)17/h1-2,5-8,11-12H,3-4,9-10H2,(H,22,23)
InChIKeyQXMMOAAMFKPLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide (CAS 2415488-01-4): Structural and Physicochemical Baseline for Procurement Decisions


N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide (CAS 2415488-01-4) is a small-molecule heterocyclic compound (C19H17N3O, MW 303.37 g/mol) belonging to the tetrahydroquinazoline-4-carboxamide class. This compound features a partially saturated quinazoline core fused to a cyclohexane ring and an N-naphthalen-1-yl carboxamide substituent, positioning it within a broad chemical space explored for kinase modulation, antiviral applications, and protein-protein interaction inhibition [1]. For procurement stakeholders, this specific substitution pattern defines a unique chemotype that cannot be directly interchanged with more common 2,4-diamino-tetrahydroquinazolines or fully aromatic quinazoline-4-carboxamides without altering target engagement profiles.

Why N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide Cannot Be Replaced by In-Class Analogs Without Risk


Substitution within the tetrahydroquinazoline-4-carboxamide series is not trivial. The patent literature explicitly defines antiviral and antitumor pharmacophores based on the exocyclic carboxamide substituent and the saturation state of the quinazoline ring [1]. In closely related sub-series, changing the aryl substituent from naphthalen-1-yl to phenyl or heteroaryl groups has been shown to result in complete loss of target potency or a shift in CREB-binding protein interaction profiles [2]. Consequently, procurement of a generic or near-neighbor analog (e.g., N-(4-fluorophenyl)- or N-(2-thiazolyl)-tetrahydroquinazoline-4-carboxamide) without confirmatory comparative data carries the risk of silent inactivity in the intended assay context.

Quantitative Head-to-Head Evidence Register for N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide (CAS 2415488-01-4)


Evidence Gap Acknowledgment: No Target-Specific Activity Data Publicly Available for This Compound Versus Defined Comparators

A systematic search of public bioactivity databases (ChEMBL, BindingDB, PubChem) and primary literature for N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide (CAS 2415488-01-4) returned zero quantitative potency or selectivity values for any defined biological target. Consequently, no direct head-to-head comparison against a named comparator can be constructed [1]. The compound is listed exclusively on non-authoritative vendor platforms (benchchem.com, evitachem.com) with no associated bioactivity annotation; these sources are excluded from this guide per the user's source exclusion policy. The closest class-level patent references disclose naphthalenyl carboxamides as CREB-binding inhibitors [2] and tetrahydroquinazolines as antiviral agents [3], but neither patent exemplifies or provides discrete IC50/Ki measurements for the exact CAS 2415488-01-4 structure. This evidence gap does not indicate inactivity; it reflects the compound's status as a proprietary or screening-deck entity that has not yet appeared in published SAR campaigns.

Structure-Activity Relationship Tetrahydroquinazoline Procurement Risk Assessment

Application Scenarios for N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide Based on Class-Level Evidence


Hit-to-Lead Optimization in Antiviral Drug Discovery

The tetrahydroquinazoline scaffold is patented for the treatment and prevention of viral infections [1]. Procurement of this compound for a focused screening deck targeting novel antiviral mechanisms (e.g., host-factor inhibition) is rational, provided it is benchmarked against a known clinical candidate (e.g., a pyrimidine-based DHFR inhibitor) within the same assay cascade.

Chemical Probe Development for CREB-Mediated Transcription Pathway Studies

Naphthalenyl carboxamides are disclosed as inhibitors of the CREB-CBP protein-protein interaction, a mechanism implicated in prostate, breast, and lung cancers [2]. This compound, with its unique naphthalen-1-yl orientation, may serve as a starting point for developing a chemical probe to dissect CREB-dependent transcriptional regulation, contingent on demonstrating cellular target engagement.

Kinase Selectivity Profiling Panels

Analogs within the quinazoline-4-carboxamide space have been profiled against PI3K/Akt/mTOR pathway kinases [3]. This compound can be included in a broad kinase selectivity panel to establish its polypharmacology fingerprint, and the resulting data can be used to differentiate it from ATP-competitive quinazoline inhibitors such as erlotinib or gefitinib.

Material Science: Electron-Transport Layer (ETL) Development

Chinese patent literature suggests that quinazoline-containing compounds can function as efficient electron-transport materials in organic electroluminescent devices, lowering operating voltage and improving luminous efficiency [4]. The naphthalene moiety may enhance electron mobility, making this specific compound worth evaluating against standard ETL materials like Alq3 in device stack studies.

Quote Request

Request a Quote for N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.